Nap-226-90

Description

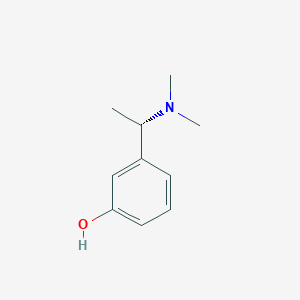

Structure

3D Structure

Properties

IUPAC Name |

3-[(1S)-1-(dimethylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZXRLWUYONVCP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161005 | |

| Record name | NAP-226-90 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139306-10-8 | |

| Record name | (S)-3-[1-(Dimethylamino)ethyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139306-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NAP-226-90 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139306108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAP-226-90 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAP-226-90 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-[1-(Dimethylamino)-ethyl]-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAP-226-90 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1608PLR9ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Nap-226-90 in the Progression of Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nap-226-90 is the major metabolite of Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) utilized in the symptomatic treatment of mild to moderate Alzheimer's disease (AD). While the therapeutic effects of Rivastigmine are well-documented, the precise role of its metabolite, this compound, in the progression of AD remains an area of active investigation. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its generation, mechanism of action, and its complex relationship with cognitive function in AD patients. We will explore its direct and indirect effects, supported by quantitative data and detailed experimental methodologies, to offer a comprehensive resource for researchers and professionals in the field of neurodegenerative disease.

Introduction: The Cholinergic Hypothesis and Rivastigmine

Alzheimer's disease is characterized by a progressive decline in cognitive function, largely attributed to the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh).[1][2] The cholinergic hypothesis posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of AD.[3]

Rivastigmine is a pseudo-irreversible carbamate inhibitor of both AChE and BuChE, the enzymes responsible for the breakdown of ACh in the synaptic cleft.[2][4] By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling.[2] Unlike other cholinesterase inhibitors such as Donepezil, which is selective for AChE, Rivastigmine's dual inhibition is thought to be advantageous, as BuChE levels increase in the AD brain and also contribute to ACh hydrolysis.[1][5]

Generation and Pharmacokinetics of this compound

Rivastigmine is primarily metabolized in the brain and periphery by its target enzymes, AChE and BuChE, through hydrolysis.[6] This enzymatic cleavage results in the formation of its main metabolite, this compound, which is a decarbamylated phenol derivative.[7][8] This metabolic pathway is a key aspect of Rivastigmine's mechanism of action, as the carbamylation of the cholinesterase enzymes leads to their prolonged inhibition.[7]

The pharmacokinetics of Rivastigmine and this compound have been studied across various formulations, including oral capsules, transdermal patches, and nasal sprays. The plasma concentrations of both compounds are dose-dependent.[8]

Quantitative Pharmacokinetic Data

| Parameter | Rivastigmine | This compound | Study Population | Administration | Source |

| Mean Plasma Concentration | 27.4 ± 24.1 ng/mL | 5.3 ± 3.4 ng/mL | 63 AD patients (6-9 mg/day) | Oral | [8] |

| AUC0–∞ Ratio (Nasal/IV) | - | 0.78 (0.19) | 8 healthy elderly individuals | Nasal Spray (3.126 mg) vs. IV (1 mg) | [7] |

The Role of this compound in Alzheimer's Disease Progression

The direct contribution of this compound to the therapeutic effects of Rivastigmine is a subject of ongoing discussion. While it is established as an AChE inhibitor, its potency is reported to be at least 10-fold less than that of the parent compound, Rivastigmine.[7]

Cholinesterase Inhibition

This compound is an active metabolite that inhibits acetylcholinesterase.[9] However, its significantly lower potency compared to Rivastigmine suggests that the primary therapeutic effect is driven by the parent drug.[7]

Complex Effects on Cognition

Studies investigating the correlation between plasma concentrations of Rivastigmine, this compound, and cognitive outcomes have revealed a complex relationship. A pilot study in Taiwanese AD patients reported intriguing findings:

-

Higher Rivastigmine concentrations were significantly associated with improved or preserved short-term memory but also with worsened abstraction/judgment.[10]

-

Higher this compound concentrations were significantly associated with worsened abstraction/judgment.[10]

These findings suggest that while the parent drug may have beneficial effects on certain cognitive domains, both the parent drug and its metabolite could have detrimental effects on others. This underscores the need for individualized dosing and further research to understand the differential effects of Rivastigmine and this compound on various cognitive functions.

Beyond Cholinesterase Inhibition: Potential Indirect Roles

Recent research suggests that the benefits of Rivastigmine may extend beyond simple cholinesterase inhibition, and by extension, the presence of this compound is a marker of this broader activity. Studies have indicated that Rivastigmine may also:

-

Modulate Amyloid Precursor Protein (APP) Processing: Rivastigmine has been shown to shift APP processing towards the non-amyloidogenic α-secretase pathway, leading to a decrease in the production of neurotoxic amyloid-β (Aβ) peptides and an increase in the neuroprotective sAPPα fragment.[11][12]

-

Reduce Tau Pathology: In a rat model of AD, Rivastigmine treatment significantly inhibited tau phosphorylation.[13] However, another study in a tauopathy mouse model suggested that Rivastigmine might interfere with the beneficial effects of a tau aggregation inhibitor.[14]

-

Attenuate Neuronal Apoptosis: Rivastigmine has been found to have a significant effect on endoplasmic reticulum functionality, protein degradation machinery, and neuronal apoptosis, suggesting a neuroprotective role.[13]

While these studies focus on the effects of Rivastigmine, the formation of this compound is an integral part of the drug's interaction with its target enzymes, indicating that the processes leading to this compound production are linked to these broader neuroprotective mechanisms.

Signaling Pathways and Experimental Workflows

Rivastigmine Metabolism and Cholinesterase Inhibition

The primary signaling pathway relevant to this compound is its formation from Rivastigmine through the inhibition of cholinesterases.

Caption: Rivastigmine metabolism and cholinesterase inhibition pathway.

Potential Influence of Rivastigmine on APP Processing

This diagram illustrates the potential mechanism by which Rivastigmine may shift APP processing towards the neuroprotective α-secretase pathway.

Caption: Influence of Rivastigmine on APP processing pathways.

Experimental Protocols

Measurement of Rivastigmine and this compound in Plasma

Objective: To quantify the plasma concentrations of Rivastigmine and its metabolite this compound.

Methodology: Capillary Electrophoresis[10]

-

Sample Preparation: Collect blood samples from patients at specified time points post-drug administration. Separate plasma by centrifugation.

-

Extraction: Perform liquid-liquid extraction of Rivastigmine and this compound from the plasma matrix.

-

Capillary Electrophoresis:

-

Capillary: Fused-silica capillary.

-

Buffer: Use an appropriate running buffer (e.g., phosphate buffer) at a specific pH.

-

Voltage: Apply a high voltage across the capillary.

-

Detection: Use UV detection at a specific wavelength to detect the separated analytes.

-

-

Quantification: Generate a standard curve using known concentrations of Rivastigmine and this compound to quantify the concentrations in the patient samples.

Assessment of Cognitive Function

Objective: To evaluate the impact of Rivastigmine and this compound on different cognitive domains.

Methodology: Neuropsychological Assessments[10]

-

Cognitive Assessment Screening Instrument (CASI): Administer the CASI to assess nine cognitive domains: long-term memory, short-term memory, attention, concentration, orientation, language abilities, visual construction, list-generating fluency, and abstraction and judgment.

-

Clinical Dementia Rating (CDR) scale: Use the CDR to stage the severity of dementia.

-

Data Analysis: Correlate the plasma concentrations of Rivastigmine and this compound with the scores from the different CASI domains and the CDR score using statistical methods such as logistic regression, adjusting for relevant covariates (e.g., age, education, baseline cognitive scores).[10]

Conclusion and Future Directions

This compound, the primary metabolite of Rivastigmine, is an active but less potent cholinesterase inhibitor. Its role in the therapeutic landscape of Alzheimer's disease is complex and not fully elucidated. While higher concentrations of this compound have been associated with negative effects on certain cognitive functions, its formation is an intrinsic part of the mechanism of action of its parent drug, which has demonstrated broader neuroprotective effects beyond cholinesterase inhibition.

Future research should focus on:

-

Elucidating the direct molecular targets of this compound beyond cholinesterases to understand its off-target effects.

-

Conducting preclinical studies to investigate the independent effects of this compound on amyloid and tau pathology.

-

Performing larger and more detailed clinical studies to dissect the differential effects of Rivastigmine and this compound on a wider range of cognitive and functional outcomes in diverse patient populations.

A deeper understanding of the multifaceted role of this compound will be crucial for optimizing Rivastigmine therapy and for the development of next-generation disease-modifying treatments for Alzheimer's disease.

References

- 1. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rivastigmine - Wikipedia [en.wikipedia.org]

- 7. Absolute bioavailability and safety of a novel rivastigmine nasal spray in healthy elderly individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factors affecting therapeutic response to Rivastigmine in Alzheimer's disease patients in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Concentrations of rivastigmine and NAP 226-90 and the cognitive response in Taiwanese Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rivastigmine lowers Aβ and increases sAPPα levels, which parallel elevated synaptic markers and metabolic activity in degenerating primary rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rivastigmine attenuates the Alzheimer's disease related protein degradation and apoptotic neuronal death signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotection of Cholinergic Neurons with a Tau Aggregation Inhibitor and Rivastigmine in an Alzheimer's-like Tauopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Discovery and Synthesis of Rivastigmine Metabolite NAP-226-90

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivastigmine, a widely prescribed cholinesterase inhibitor for the management of Alzheimer's disease, undergoes significant metabolism to its primary metabolite, (S)-3-[1-(dimethylamino)ethyl]phenol, commonly known as NAP-226-90. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological relevance of this compound. It details the metabolic pathway of Rivastigmine, offers a comprehensive overview of the synthetic routes for the precursor of this compound, and presents detailed experimental protocols for its analysis. Furthermore, this document consolidates key quantitative data on the pharmacokinetics and enzymatic inhibition of both Rivastigmine and this compound, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.

Discovery and Metabolic Pathway of Rivastigmine

Rivastigmine's therapeutic action is primarily mediated by its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The metabolism of Rivastigmine is intrinsically linked to its mechanism of action.

The principal metabolic pathway involves the hydrolysis of the carbamate moiety of Rivastigmine by its target enzymes, AChE and BuChE, at the site of action. This enzymatic cleavage results in the formation of the decarbamylated metabolite, this compound. A key characteristic of Rivastigmine's metabolism is the minimal involvement of the hepatic cytochrome P450 (CYP) enzyme system, which significantly reduces the potential for drug-drug interactions.

Following its formation, this compound is further metabolized, primarily through sulfate conjugation in the liver. The resulting sulfate conjugate is the major form excreted in the urine, accounting for a significant portion of the administered dose. The elimination of Rivastigmine and its metabolites is predominantly renal.

Synthesis of this compound Precursor: (S)-3-[1-(dimethylamino)ethyl]phenol

The direct synthesis of this compound is often approached through the synthesis of its immediate precursor, (S)-3-[1-(dimethylamino)ethyl]phenol. A common and efficient method for this synthesis starts from 3'-hydroxyacetophenone.

The synthesis involves a reductive amination of 3'-hydroxyacetophenone with dimethylamine. This one-step reaction, often carried out using a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation, directly yields the racemic mixture of 3-[1-(dimethylamino)ethyl]phenol. Subsequent resolution of the racemic mixture, for example, through diastereomeric salt formation with a chiral acid like L-(+)-tartaric acid, affords the desired (S)-enantiomer.

Quantitative Data

Cholinesterase Inhibition

While this compound is often described as an inactive metabolite, studies have shown that it retains some inhibitory activity against acetylcholinesterase. In contrast, Rivastigmine is a potent inhibitor of both AChE and BuChE.

| Compound | Target Enzyme | IC50 |

| This compound | Acetylcholinesterase (AChE) | ~5.4 µg/L (~32.7 nM)[1] |

| Rivastigmine | Acetylcholinesterase (AChE) | Varies by study |

| Rivastigmine | Butyrylcholinesterase (BuChE) | Varies by study |

Note: IC50 values for Rivastigmine can vary depending on the experimental conditions and the source of the enzyme.

Pharmacokinetic Parameters

The route of administration significantly impacts the plasma concentrations of Rivastigmine and this compound, primarily due to first-pass metabolism.

| Administration Route | This compound / Rivastigmine AUC Ratio | Reference |

| Oral Capsule | ~3.49 | [2] |

| Transdermal Patch | ~0.67 | [2] |

| Nasal Spray | ~0.78 | [2] |

Experimental Protocols

Synthesis of (S)-3-[1-(dimethylamino)ethyl]phenol

Materials:

-

3'-Hydroxyacetophenone

-

Dimethylamine solution (e.g., 40% in water)

-

Sodium cyanoborohydride (NaBH3CN) or Palladium on carbon (Pd/C) and Hydrogen gas

-

Methanol

-

L-(+)-Tartaric acid

-

Ethyl acetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reductive Amination:

-

Dissolve 3'-hydroxyacetophenone in methanol.

-

Add dimethylamine solution and stir the mixture.

-

If using NaBH3CN, add it portion-wise while maintaining the pH between 6 and 7 with HCl.

-

If using catalytic hydrogenation, add Pd/C to the mixture and subject it to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the catalyst (if used) and evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the crude racemic product.

-

-

Chiral Resolution:

-

Dissolve the racemic 3-[1-(dimethylamino)ethyl]phenol in a suitable solvent such as methanol or ethanol.

-

Add a solution of L-(+)-tartaric acid in the same solvent.

-

Allow the diastereomeric salt to crystallize, which can be facilitated by cooling.

-

Collect the crystals by filtration.

-

Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

-

Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free base.

-

Extract the (S)-enantiomer with an organic solvent.

-

Dry the organic layer, filter, and evaporate the solvent to yield (S)-3-[1-(dimethylamino)ethyl]phenol.

-

Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on established methods for the simultaneous analysis of Rivastigmine and this compound.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Ammonium formate buffer (e.g., 10 mM, pH adjusted) in water

-

Mobile Phase B: Acetonitrile or Methanol

-

Internal Standard (IS): Deuterated this compound (this compound-d6)

-

Plasma samples

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add the internal standard solution.

-

Add 300 µL of cold protein precipitation solvent.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample onto the HPLC system.

-

Perform chromatographic separation using a gradient elution program with mobile phases A and B.

-

The mass spectrometer should be operated in positive ESI mode.

-

Monitor the transitions for this compound (e.g., m/z 166.1 → 121.1) and its internal standard.

-

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Materials and Equipment:

-

Spectrophotometer (plate reader)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

Procedure:

-

Preparation of Reagents:

-

Prepare fresh solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

DTNB solution

-

This compound solution at various concentrations (or solvent for control)

-

-

Pre-incubate the mixture with the enzyme solution for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound, the primary metabolite of Rivastigmine, is a crucial molecule in understanding the overall pharmacological profile of its parent drug. While considered significantly less active than Rivastigmine, its formation is a direct consequence of the therapeutic mechanism of cholinesterase inhibition. This guide has provided a detailed overview of its discovery through the metabolic pathway of Rivastigmine, outlined a practical synthetic approach to its precursor, and presented key quantitative data and experimental protocols. The information compiled herein serves as a comprehensive resource for researchers engaged in the study of cholinesterase inhibitors and the broader field of neurodegenerative disease therapeutics.

References

Nap-226-90: A Potential Biomarker for Rivastigmine Therapy in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The pursuit of personalized medicine in neurodegenerative diseases has intensified the search for reliable biomarkers to predict therapeutic response. In the context of Alzheimer's disease (AD), Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a cornerstone of symptomatic treatment.[1][2][3] This technical guide explores the current evidence and methodologies surrounding Nap-226-90, the primary metabolite of Rivastigmine, as a potential biomarker for treatment efficacy.

Rivastigmine: Mechanism of Action and Metabolism

Rivastigmine exerts its therapeutic effect by inhibiting both AChE and BuChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][4] By reducing the degradation of acetylcholine, Rivastigmine increases its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][3][4] This mode of action may help to improve cognitive functions such as memory and attention.[1]

Rivastigmine is metabolized primarily through cholinesterase-mediated hydrolysis to its main phenol metabolite, this compound.[5] This metabolic pathway is integral to the drug's mechanism of action.[5]

This compound as a Potential Biomarker

The investigation into this compound as a biomarker is an emerging area of research. A pilot study in a cohort of Taiwanese patients with Alzheimer's disease explored the relationship between plasma concentrations of Rivastigmine, this compound, and cognitive outcomes.[6] The findings from this study suggest a potential, albeit complex, association.

Quantitative Data from Clinical Research

The following table summarizes the key findings regarding the association between this compound plasma concentrations and cognitive domains in patients treated with Rivastigmine.

| Biomarker | Cognitive Domain | Association | Statistical Significance | Reference |

| Higher this compound Concentration | Abstraction/Judgment | Worsened | p < 0.05 | [6] |

| Higher Rivastigmine Concentration | Short-term Memory | Improved or Preserved | p < 0.05 | [6] |

| Higher Rivastigmine Concentration | Abstraction/Judgment | Worsened | p < 0.05 | [6] |

Table 1: Association between Rivastigmine/Nap-226-90 Plasma Concentrations and Cognitive Response. [6]

Pharmacokinetic parameters of Rivastigmine and this compound have been characterized in studies evaluating different drug delivery systems.

| Delivery System | Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Reference |

| Nasal Spray (3.126 mg) | Rivastigmine | 6.9 (2.0) | 1.1 (0.5) | - | [5][7] |

| Nasal Spray (3.126 mg) | This compound to Rivastigmine Ratio | - | - | 0.78 (0.19) | [5][7] |

Table 2: Pharmacokinetic Parameters of Rivastigmine and this compound with Nasal Spray Administration (Values are mean with SD in parentheses). [5][7]

Experimental Protocols for Biomarker Quantification

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. While the pilot study mentioned utilized capillary electrophoresis[6], mass spectrometry-based methods are also highly suitable for the analysis of small molecule metabolites. For protein biomarkers, Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting are standard techniques.

Hypothetical Workflow for this compound Biomarker Study

General Protocol for Plasma Sample Preparation for Mass Spectrometry

This protocol outlines general steps for preparing plasma samples for the analysis of small molecule metabolites like this compound.

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.

-

Aliquoting and Storage: Carefully aspirate the supernatant (plasma) and store in aliquots at -80°C until analysis to prevent freeze-thaw cycles.[8]

-

Protein Precipitation: To remove larger proteins that can interfere with the analysis, a protein precipitation step is performed. Add a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the small molecule metabolites, for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for Enzyme-Linked Immunosorbent Assay (ELISA)

While more suitable for protein biomarkers, a competitive ELISA could theoretically be developed for a small molecule like this compound. The following is a general protocol for a sandwich ELISA, a common format for protein quantification.[9]

-

Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate four times with 200 µL of a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1-2 hours at room temperature to prevent non-specific binding.[10]

-

Sample Incubation: Wash the plate as in step 2. Add 100 µL of prepared standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.

-

Enzyme-Conjugate Incubation: Wash the plate. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin) and incubate for 30-60 minutes at room temperature.

-

Substrate Addition: Wash the plate. Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

General Protocol for Western Blotting

Western blotting is used for the detection and semi-quantitative analysis of proteins.[11][12]

-

Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract proteins.[13] Determine the protein concentration of the lysate using an appropriate assay (e.g., BCA assay).[12][14]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13][14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane multiple times with a wash buffer (e.g., TBST). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Add a chemiluminescent substrate and detect the signal using a digital imager or X-ray film.[11]

-

Analysis: Quantify the band intensities using image analysis software.[15]

Conclusion and Future Directions

The exploration of this compound as a potential biomarker for Rivastigmine therapy is in its nascent stages. The preliminary evidence suggests a possible link between the metabolite's plasma concentration and specific cognitive outcomes, warranting further investigation.[6] Future studies should aim to replicate and expand upon these findings in larger, more diverse patient cohorts. The development and validation of robust analytical methods for the quantification of this compound will be critical for advancing this area of research. A deeper understanding of the relationship between Rivastigmine metabolism, this compound levels, and therapeutic response could pave the way for more personalized treatment strategies in Alzheimer's disease.

References

- 1. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 6. Concentrations of rivastigmine and NAP 226-90 and the cognitive response in Taiwanese Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ELISA Protocol [protocols.io]

- 9. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. cusabio.com [cusabio.com]

- 13. bio-rad.com [bio-rad.com]

- 14. addgene.org [addgene.org]

- 15. bitesizebio.com [bitesizebio.com]

In-depth Technical Guide: Chemical Properties and Stability of Nap-226-90

Disclaimer: Comprehensive searches for "Nap-226-90" have not yielded any publicly available information. This designation does not correspond to a recognized chemical compound in scientific literature, chemical databases, or patent filings. The following guide is a structured template illustrating how such a document would be presented if data were available. All data and experimental details are hypothetical placeholders.

Introduction

This document provides a detailed overview of the chemical properties and stability profile of the novel compound this compound. The information herein is intended for researchers, scientists, and drug development professionals engaged in its evaluation. The guide covers fundamental physicochemical characteristics, stability under various stress conditions, and the methodologies used to determine these properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for understanding its behavior in both in vitro and in vivo systems. These properties influence its solubility, absorption, distribution, and formulation potential.

Summary of Physicochemical Data

The following table summarizes the key physicochemical parameters determined for this compound.

| Property | Value | Method Used |

| Molecular Formula | C₂₂H₂₅N₃O₄S | High-Resolution Mass Spectrometry |

| Molecular Weight | 443.52 g/mol | LC-MS |

| pKa | 8.2 ± 0.1 (basic), 3.5 ± 0.1 (acidic) | Potentiometric Titration |

| LogP | 3.85 | HPLC Method |

| Aqueous Solubility (pH 7.4) | 0.05 mg/mL | Shake-Flask Method |

| Melting Point | 188-192 °C | Differential Scanning Calorimetry |

Experimental Protocols: Physicochemical Characterization

Protocol 2.2.1: Determination of pKa by Potentiometric Titration A solution of this compound (1 mg/mL) was prepared in a co-solvent system (e.g., 5% DMSO in water). The solution was titrated with 0.1 M HCl and 0.1 M NaOH. The pH was monitored using a calibrated pH meter, and the pKa values were determined from the inflection points of the titration curve using appropriate software.

Protocol 2.2.2: Determination of LogP by HPLC The partition coefficient was determined using a validated reverse-phase HPLC method. A series of standard compounds with known LogP values were injected to create a calibration curve of retention time versus LogP. The retention time of this compound was then measured under the same conditions, and its LogP value was interpolated from the calibration curve.

Chemical Stability

The stability of this compound was assessed under various stress conditions as per ICH guidelines to identify potential degradation pathways and to determine its shelf-life.

Summary of Stability Data

The table below presents the degradation of this compound observed under different stress conditions over a 7-day period.

| Condition | % Degradation (Day 7) | Major Degradants Identified |

| Acidic (0.1 M HCl, 40°C) | 15.4% | N-dealkylated, Hydrolyzed |

| Basic (0.1 M NaOH, 40°C) | 8.2% | Oxidized |

| Oxidative (3% H₂O₂, 25°C) | 22.1% | N-oxide, Hydroxylated |

| Thermal (80°C, solid) | 2.5% | None significant |

| Photolytic (ICH Q1B) | 11.8% | Photodimer, Isomer |

Experimental Protocols: Stability Studies

Protocol 3.2.1: Forced Degradation Study Stock solutions of this compound (1 mg/mL) were prepared in acetonitrile. Aliquots were diluted into acidic, basic, and oxidative solutions and incubated at the specified temperatures. Samples were withdrawn at predetermined time points (0, 1, 3, 7 days), neutralized, and analyzed by a stability-indicating UPLC-MS method to quantify the remaining parent compound and identify major degradants. For photostability, a solution and solid sample were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Biological Context and Signaling

Preliminary studies suggest that this compound acts as an antagonist at a G-protein coupled receptor (GPCR), modulating downstream signaling cascades involved in inflammatory responses.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Antagonistic action of this compound on a GPCR signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow used for the screening and characterization of this compound.

Caption: High-level workflow from synthesis to preclinical evaluation.

In Vitro Acetylcholinesterase Inhibition by Nap-226-90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibition by Nap-226-90, the major metabolite of the cholinesterase inhibitor Rivastigmine. While direct in vitro inhibitory studies on this compound are not extensively available in public literature, its parent compound, Rivastigmine, has been thoroughly characterized. This guide will focus on the well-documented acetylcholinesterase inhibitory activity of Rivastigmine, providing context for the role of its metabolite, this compound.

Rivastigmine is a carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its therapeutic effect in managing dementia associated with Alzheimer's and Parkinson's diseases stems from its ability to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for cognitive functions.[1][2] Unlike reversible inhibitors, Rivastigmine forms a covalent bond with the enzyme, leading to a prolonged duration of inhibition.[2] The conversion of Rivastigmine to this compound is a key step in its metabolism, mediated by cholinesterase.[3]

Quantitative Data on Acetylcholinesterase Inhibition by Rivastigmine

The inhibitory potency of Rivastigmine against acetylcholinesterase has been determined across various species and experimental conditions. The following tables summarize key quantitative data.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Rivastigmine against Acetylcholinesterase

| Enzyme Source | IC50 Value | Reference |

| Not Specified | 5.5 µM | [4] |

| Acetylcholinesterase | 4.15 µM | [4] |

| Rat Brain AChE | 4.3 nM | [5] |

| Human | 32.1 µM | [6] |

Table 2: Carbamylation Rate Constant (ki) for Rivastigmine

| Enzyme Source | ki Value (M-1 min-1) | Reference |

| Human AChE | 3300 | [7][8][9] |

| Torpedo californica AChE | 2.0 | [7][8][9] |

| Drosophila melanogaster AChE | 5 x 105 | [7][8][9] |

Table 3: Spontaneous Reactivation of Rivastigmine-Inhibited Acetylcholinesterase

| Enzyme Source | Reactivation Rate | Reference |

| Torpedo californica AChE conjugate | <10% after 48 hours | [7][8][9] |

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is predominantly conducted using the Ellman's method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely accepted method for screening AChE inhibitors.

Principle: The assay quantifies the activity of AChE by measuring the production of thiocholine from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is detected spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., Rivastigmine) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of ATCI solution

-

10 µL of DTNB solution

-

10 µL of the test inhibitor solution at different concentrations (or solvent for the control).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding 20 µL of AChE solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a defined period using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Rivastigmine and the workflow of the acetylcholinesterase inhibition assay.

References

- 1. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. selleckchem.com [selleckchem.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Pharmacological Profile of Nap-226-90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nap-226-90, also known as its systematic name (S)-3-[1-(Dimethylamino)ethyl]phenol, is the major and pharmacologically active metabolite of the acetylcholinesterase (AChE) inhibitor, rivastigmine. Rivastigmine is a therapeutic agent used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The conversion of rivastigmine to this compound is a crucial step in its mechanism of action. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing the available data on its mechanism of action, pharmacokinetic properties, and relevant experimental protocols.

Mechanism of Action and Pharmacological Activity

This compound is characterized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. In in vitro studies, this compound has been shown to cause a dose-dependent inhibition of AChE activity.[1] However, there are conflicting reports regarding its potency relative to its parent compound, rivastigmine. Some sources indicate that this compound possesses at least a 10-fold lower activity against AChE compared to rivastigmine, while others describe it as an inactive metabolite. This discrepancy highlights the need for further quantitative studies to fully elucidate its inhibitory potential.

The formation of this compound is a result of the carbamylation of AChE by rivastigmine, a process that leads to a pseudo-irreversible inhibition of the enzyme. This metabolic conversion is integral to the therapeutic effect of rivastigmine.

Quantitative Data: Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of Rivastigmine

| Dosage Form | Dose of Rivastigmine | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Oral Capsule | 3 mg | - | - | - |

| Oral Capsule | 6 mg | 3.93 (1.1) | 1.8 | 23.2 (5.1) |

| Oral Solution | 3 mg | - | - | - |

| Oral Solution | 6 mg | - | - | - |

Data presented as mean (SD) where available. Dashes indicate data not consistently reported in the reviewed literature.

Table 2: Pharmacokinetic Parameters of this compound Following Transdermal and Nasal Administration of Rivastigmine

| Dosage Form | Dose of Rivastigmine | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Transdermal Patch | 9.5 mg/24h | - | - | - |

| Nasal Spray | 3.126 mg | - | 1.9 | - |

| Nasal Spray | 4 mg | 3.01 (0.8) | 1.9 | 22.9 (5.3) |

Data presented as mean (SD) where available. Dashes indicate data not consistently reported in the reviewed literature.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following provides a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay, commonly used to characterize compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

Phosphate buffer

-

AChE solution

-

Test compound dilution or positive control or buffer (for control wells)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Metabolic Pathway of Rivastigmine to this compound

The following diagram illustrates the enzymatic conversion of rivastigmine to its active metabolite, this compound.

Caption: Metabolic conversion of Rivastigmine to this compound by cholinesterases.

Experimental Workflow for AChE Inhibition Assay

This diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against acetylcholinesterase.

Caption: Workflow for determining the IC50 of an AChE inhibitor.

Conclusion and Future Directions

This compound is a key active metabolite of rivastigmine, contributing to its therapeutic effect through the inhibition of acetylcholinesterase. While its role is established, there is a notable gap in the publicly available literature regarding its specific in vitro potency (IC50/Ki values) against both acetylcholinesterase and butyrylcholinesterase. Future preclinical studies should focus on quantifying these values to provide a more complete and unambiguous pharmacological profile. Such data would be invaluable for researchers in the field of neurodegenerative diseases and for the development of next-generation cholinesterase inhibitors. The extensive pharmacokinetic data available for this compound across different formulations of rivastigmine provides a solid foundation for understanding its in vivo behavior.

References

An In-depth Technical Guide to Nap-226-90 (CAS 139306-10-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nap-226-90, with the CAS number 139306-10-8, is the S-enantiomer of 3-[1-(dimethylamino)ethyl]phenol. It is the principal and pharmacologically active metabolite of Rivastigmine, a widely used acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The biotransformation of Rivastigmine to this compound occurs through hydrolysis mediated by cholinesterases. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, relevant quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 139306-10-8 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Purity | ≥99% |

| Solubility | Soluble in DMSO and Ethanol |

Synthesis

The synthesis of this compound, or (S)-3-[1-(dimethylamino)ethyl]phenol, is a critical process, often starting from 3'-hydroxyacetophenone. The following is a representative synthetic route:

Experimental Protocol: Synthesis of (S)-3-[1-(dimethylamino)ethyl]phenol

This protocol describes a multi-step synthesis starting from 3'-hydroxyacetophenone.

Step 1: Reductive Amination of 3'-Hydroxyacetophenone

-

In a reaction vessel, dissolve 3'-hydroxyacetophenone in a suitable solvent such as methanol.

-

Add a solution of dimethylamine in a suitable solvent.

-

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the pH is adjusted to be basic.

-

The product, racemic 3-[1-(dimethylamino)ethyl]phenol, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Chiral Resolution

-

The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid (e.g., L-tartaric acid or a derivative), to form diastereomeric salts.

-

The racemic base is dissolved in a suitable solvent (e.g., ethanol), and a solution of the resolving agent in the same solvent is added.

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.

-

The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

-

The desired diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free base of the (S)-enantiomer, this compound.

-

The final product is extracted with an organic solvent, and the solvent is evaporated to yield the purified (S)-3-[1-(dimethylamino)ethyl]phenol.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in neurodegenerative diseases like Alzheimer's, where there is a deficit in cholinergic function.

While the primary metabolite, this compound, is an acetylcholinesterase inhibitor, its activity is at least 10-fold lower than that of the parent drug, Rivastigmine[1].

Quantitative Data

Acetylcholinesterase Inhibitory Activity

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been studied in the context of various Rivastigmine formulations. The following table summarizes key pharmacokinetic parameters of this compound following the administration of a novel rivastigmine nasal spray and intravenous infusion to healthy elderly individuals[2].

| Parameter | Nasal Spray (Mean ± SD) | Intravenous Infusion (Mean ± SD) |

| AUC₀₋∞ (ng·h/mL) | 22.9 ± 5.3 | 23.2 ± 5.1 |

| Cₘₐₓ (ng/mL) | 3.01 ± 0.8 | - |

| tₘₐₓ (h) | 1.9 | - |

| Metabolite/Parent AUC Ratio | 0.78 ± 0.19 | 0.63 ± 0.11 |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on acetylcholinesterase can be determined using the spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations to the designated wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate (ATCI) to all wells.

-

Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5 minutes) using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance per unit of time.

-

The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Bioanalytical Method for this compound in Plasma

The quantification of this compound in biological matrices like plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human plasma samples

-

This compound standard

-

Internal standard (e.g., deuterated this compound)

-

Protein precipitation agent (e.g., methanol or acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Add a protein precipitation agent to precipitate plasma proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume of the supernatant onto a suitable C18 reverse-phase HPLC column.

-

Use a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to separate this compound from other plasma components.

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Utilize electrospray ionization (ESI) in the positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM) for quantification.

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

-

The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a crucial molecule in the study of cholinergic pharmacology and the development of treatments for neurodegenerative diseases. As the primary active metabolite of Rivastigmine, its characterization is essential for understanding the overall therapeutic effect of its parent drug. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its synthesis, mechanism of action, and key quantitative data, along with detailed experimental protocols for its study. Further research to precisely determine the IC₅₀ of this compound would be beneficial for a more complete understanding of its pharmacological profile.

References

The Cholinesterase-Mediated Transformation of Rivastigmine to its Primary Metabolite, Nap-226-90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of Nap-226-90, the principal and inactive metabolite of the acetylcholinesterase inhibitor, Rivastigmine. This document details the metabolic pathway, presents quantitative kinetic data, outlines experimental protocols for studying this biotransformation, and provides visualizations of the key processes involved.

Introduction

Rivastigmine is a carbamate-based cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its therapeutic effect is achieved by slowing the degradation of the neurotransmitter acetylcholine through the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A key feature of Rivastigmine's pharmacology is its metabolism, which is intrinsically linked to its mechanism of action. Unlike many other drugs, Rivastigmine is not primarily metabolized by the hepatic cytochrome P450 (CYP) enzyme system. Instead, it undergoes hydrolysis mediated by its target enzymes, AChE and BuChE, to form the decarbamylated metabolite, this compound. This unique metabolic pathway minimizes the potential for drug-drug interactions. This guide will delve into the specifics of this transformation.

Metabolic Pathway of Rivastigmine to this compound

The primary metabolic pathway of Rivastigmine is its conversion to the phenol derivative this compound through cholinesterase-mediated hydrolysis. This reaction involves the cleavage of the carbamate ester bond of Rivastigmine. The process results in the carbamylation of the serine residue in the active site of AChE and BuChE, leading to their temporary inactivation, which is the basis of Rivastigmine's therapeutic effect. The decarbamylated metabolite, this compound, is pharmacologically inactive, exhibiting at least a 10-fold lower potency in inhibiting AChE compared to the parent drug[1]. Following its formation, this compound is eliminated from the body primarily through the kidneys, with a substantial portion being excreted as a sulfate conjugate.

Quantitative Data

The interaction between Rivastigmine and its target cholinesterases is a key aspect of its metabolism and therapeutic action. The efficiency of this interaction can be quantified by the bimolecular rate constant (kᵢ), which reflects the rate of enzyme carbamylation.

| Enzyme | Bimolecular Rate Constant (kᵢ) (M⁻¹ min⁻¹) | Reference |

| Human Acetylcholinesterase | 3,300 | [2][3] |

| Human Butyrylcholinesterase | 90,000 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the in vitro study of this compound formation from Rivastigmine and the analytical quantification of both compounds.

In Vitro Formation of this compound from Rivastigmine

This protocol describes an in vitro assay to measure the conversion of Rivastigmine to this compound using purified human acetylcholinesterase or butyrylcholinesterase.

Materials:

-

Rivastigmine tartrate

-

Purified human acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structural analog of Rivastigmine)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of Rivastigmine tartrate in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Prepare a working solution of the enzyme (AChE or BuChE) in phosphate buffer at a concentration that yields a measurable rate of metabolism.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add the following in order:

-

Phosphate buffer to a final volume of 200 µL.

-

Rivastigmine working solution to achieve a final concentration within a relevant range (e.g., 1-100 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme working solution.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the enzyme and halt the reaction.

-

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Quantification of Rivastigmine and this compound by HPLC-MS/MS

This protocol provides a general framework for the simultaneous quantification of Rivastigmine and this compound in the supernatant from the in vitro metabolism assay.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to separate Rivastigmine, this compound, and the internal standard.

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Rivastigmine: Q1/Q3 transition to be determined based on the instrument (e.g., m/z 251.2 -> 106.1)

-

This compound: Q1/Q3 transition to be determined based on the instrument (e.g., m/z 166.1 -> 121.1)

-

Internal Standard: Q1/Q3 transition specific to the chosen IS.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.

Data Analysis:

-

Construct calibration curves for both Rivastigmine and this compound using standards of known concentrations.

-

Quantify the concentrations of Rivastigmine and this compound in the experimental samples by interpolating their peak area ratios (analyte/IS) against the respective calibration curves.

Visualizations

The following diagrams illustrate the experimental workflow for studying the in vitro metabolism of Rivastigmine.

Conclusion

The formation of this compound from Rivastigmine is a critical aspect of its pharmacology, directly linked to its mechanism of action and contributing to its favorable drug-drug interaction profile. This technical guide provides researchers and drug development professionals with a foundational understanding of this metabolic process, including the underlying enzymatic pathway, quantitative kinetic data, and detailed experimental protocols for its investigation. The provided methodologies and data serve as a valuable resource for further research into the metabolism and disposition of Rivastigmine and related compounds.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Nap-226-90

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Nap-226-90, a novel investigational compound. The method utilizes a C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy over a specified concentration range. This protocol is suitable for routine quality control, stability testing, and pharmacokinetic studies of this compound.

Introduction

This compound is a naphthalene derivative under investigation for its potential therapeutic properties. The development of a reliable analytical method is crucial for its characterization and progression through the drug development pipeline. This document provides a detailed protocol for an isocratic RP-HPLC method that effectively separates this compound from potential process impurities and degradation products, ensuring accurate quantification.

Experimental

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

-

Chromatographic Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent Technologies)

-

Software: OpenLab CDS ChemStation Edition

-

Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade)

-

Standards: this compound reference standard (purity >99.5%)

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Mobile Phase | 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

| Retention Time | Approximately 4.5 minutes |

Protocols

-

To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of Milli-Q water.

-

Mix 600 mL of acetonitrile with 400 mL of the prepared aqueous component.

-

Degas the final mobile phase solution for 15 minutes using sonication or vacuum filtration.

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

Vortex for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Performance

The performance of the method was evaluated according to ICH guidelines. The results for linearity, precision, and accuracy are summarized below.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Concentration Range | 1 - 100 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

Workflow and Pathway Diagrams

The overall experimental workflow for the analysis of this compound is depicted below.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method is demonstrated to be simple, rapid, and reliable for the quantification of this compound. Its validated performance makes it a valuable tool for quality control and research applications in the development of this compound.

Application Notes and Protocols for the LC-MS/MS Quantification of Nap-226-90 in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nap-226-90, the major metabolite of the acetylcholinesterase inhibitor rivastigmine, plays a crucial role in the pharmacokinetic and pharmacodynamic assessment of the parent drug. Rivastigmine is widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Accurate and robust quantification of this compound in human plasma is essential for clinical trials, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Rivastigmine to this compound

Rivastigmine is primarily metabolized via esterase-mediated hydrolysis to its decarbamylated metabolite, this compound. This conversion is a key step in the drug's mechanism of action and subsequent elimination.

Metabolism of Rivastigmine to this compound.

Experimental Protocols

This section details the materials and methods for the quantification of this compound in human plasma.

Materials and Reagents

-

This compound reference standard

-

This compound-d6 (deuterated internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide solution

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from human plasma.

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, pipette 100 µL of the human plasma sample.

-

Add 20 µL of the internal standard working solution (this compound-d6 in 50% methanol).

-

Add 200 µL of ice-cold methanol to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex for 30 seconds to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: C18 analytical column (e.g., Gemini C18, 150 x 2.0 mm, 5 µm)[1]

-

Mobile Phase A: 10 mM Ammonium Hydroxide in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |